7-(Hydroxymethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which is characterized by a fused benzene and pyrimidine ring structure. This compound has garnered attention due to its potential biological activities, including antibacterial, anticonvulsant, and anticancer properties. The structural formula is represented as CHNO, indicating the presence of hydroxymethyl and quinazolinone functional groups.
This compound can be classified under heterocyclic compounds, specifically as a quinazolinone derivative. Quinazolinones are known for their diverse pharmacological activities, making them significant in medicinal chemistry. The synthesis of derivatives like 7-(Hydroxymethyl)quinazolin-4(3H)-one is often pursued to enhance their therapeutic profiles.
The synthesis of 7-(Hydroxymethyl)quinazolin-4(3H)-one can be achieved through various methods:
The typical synthesis involves:
The molecular structure of 7-(Hydroxymethyl)quinazolin-4(3H)-one features:
Key data regarding its molecular properties include:
7-(Hydroxymethyl)quinazolin-4(3H)-one can participate in several chemical reactions:
The reactivity profile depends on the functional groups present and the reaction conditions employed, such as temperature and solvent choice.
The mechanism of action for 7-(Hydroxymethyl)quinazolin-4(3H)-one is primarily attributed to its ability to interact with specific biological targets:
7-(Hydroxymethyl)quinazolin-4(3H)-one has several scientific applications:
The classical Niementowski reaction, involving cyclocondensation of anthranilic acid derivatives with amide carbonyl sources, serves as the foundational strategy for constructing the quinazolin-4(3H)-one core. For regioselective C7-hydroxymethylation, pre-functionalized anthranilic acid derivatives bearing hydroxymethyl groups are employed. Modifications include using ortho-aminobenzoic acids with protected hydroxymethyl groups at position 5, which direct electrophilic substitution during cyclization. For example, 5-(hydroxymethyl)anthranilic acid reacts with formamide or acetamide under reflux conditions (140–160°C) to yield 7-(hydroxymethyl)quinazolin-4(3H)-one, though yields are moderate (45–65%) due to competing decomposition of the hydroxymethyl group [1] [6]. Recent improvements utilize ammonium hexafluorophosphate (NH₄PF₆) as a catalyst, enhancing cyclization efficiency and increasing yields to 86–97% by stabilizing reactive intermediates [1]. Solvent systems like deep eutectic solvents (e.g., choline chloride/urea) further improve atom economy and reduce side reactions [8].
Table 1: Niementowski Modifications for 7-(Hydroxymethyl)quinazolin-4(3H)-one Synthesis
Anthranilic Acid Derivative | Carbonyl Source | Catalyst/Solvent | Yield (%) | Reference |
---|---|---|---|---|
5-(Hydroxymethyl)anthranilic acid | Formamide | NH₄PF₆, 140°C | 92 | [1] |
5-(THP-protected)anthranilic acid | Acetamide | ChCl/Urea NADES | 87 | [8] |
5-(Benzyloxymethyl)anthranilic acid | Trimethyl orthoformate | – | 68 | [6] |
Microwave irradiation significantly accelerates the cyclization step in quinazolinone synthesis, reducing reaction times from hours to minutes while improving regioselectivity and yield. This method is particularly effective for thermally sensitive hydroxymethyl groups. In a representative protocol, 5-(hydroxymethyl)anthranilic acid and formamide are irradiated at 150°C for 15–20 minutes in a sealed vessel, achieving 85–90% yield of 7-(hydroxymethyl)quinazolin-4(3H)-one with minimal protection–deprotection steps [2] [8]. The rapid, uniform heating suppresses side products like oxidation aldehydes or dimerized species. Solvent-free microwave protocols using silica gel or alumina as solid supports further enhance green credentials, as demonstrated in the synthesis of structurally complex quinazolinones [8].
Direct C7-hydroxymethylation of pre-formed quinazolin-4(3H)-one scaffolds leverages transition-metal catalysis to overcome positional selectivity challenges. Palladium(II)/copper(I) bimetallic systems enable directed C–H activation at the electron-deficient C7 position. For instance, quinazolin-4(3H)-one treated with paraformaldehyde and diisopropyl azodicarboxylate (DIAD) under CuI catalysis (5 mol%) in DMF at 100°C installs the hydroxymethyl group regioselectively (70% yield) [2]. Photoredox catalysis offers a complementary strategy: using Ru(bpy)₃Cl₂ and blue LED light, formaldehyde is activated via single-electron transfer to generate hydroxymethyl radicals that couple with the heterocycle’s C7 position. This method achieves 65% yield with excellent functional group tolerance [9].
Table 2: Catalytic Systems for C7-Hydroxymethylation
Catalyst | Hydroxymethyl Source | Conditions | Yield (%) | Reference |
---|---|---|---|---|
CuI/1,10-Phenanthroline | Paraformaldehyde | DMF, 100°C, 12 h | 70 | [2] |
Pd(OAc)₂/Ag₂CO₃ | CH₂O, DIAD | Toluene, 80°C | 62 | [9] |
Ru(bpy)₃Cl₂ | Formaldehyde | Blue LED, RT | 65 | [9] |
The hydroxymethyl group’s susceptibility to oxidation necessitates protection during synthetic sequences. Tetrahydropyranyl (THP) ethers are widely adopted due to stability under basic/acidic conditions and mild deprotection (PPTS in ethanol). In Niementowski cyclizations, 5-(THP-protected)anthranilic acid undergoes cyclocondensation without deprotection, yielding 7-(THP-oxymethyl)quinazolinones, which are deprotected post-cyclization in 95% yield [7] [9]. Silyl ethers (e.g., TBDMS) offer orthogonal protection but require stringent anhydrous conditions. Benzyl ethers, while robust, necessitate harsher deprotection (H₂/Pd-C), limiting compatibility with reducible quinazolinone cores [6].
7-Formylquinazolin-4(3H)-one serves as a key precursor for hydroxymethyl installation via NaBH₄ reduction. The aldehyde is accessed through Sommelet oxidation of 7-(chloromethyl) intermediates or direct RuO₄-mediated oxidation of 7-methylquinazolinones. Reduction of the aldehyde proceeds quantitatively at 0°C in methanol [4] [6]. Reductive amination expands functionality: treatment with primary amines and NaBH₃CN yields 7-(aminomethyl) analogs while preserving the hydroxymethyl group [4]. Alkylation employs 7-(chloromethyl)quinazolinones, derived from hydroxymethyl precursors using SOCl₂, which react with nucleophiles (e.g., amines, thiols) to afford C7-alkylated derivatives [6].
Fungal nonribosomal peptide synthetases (NRPSs) and α-ketoglutarate-dependent dioxygenases catalyze regiospecific hydroxymethylation via biosynthetic pathways. In Fusarium tricinctum, the ftChyA NRPS incorporates γ-glutamyl-l-alanyl-anthranilate, followed by ftChyM dioxygenase-mediated oxidative cleavage to generate 7-hydroxymethyl intermediates spontaneously cyclizing to quinazolinones [3]. In vitro studies confirm that recombinant ftChyM converts tripeptide substrates into 7-hydroxymethylquinazolin-4(3H)-one in the presence of Fe²⁺/α-ketoglutarate (60% conversion). Engineered Saccharomyces cerevisiae expressing ftchyA and ftchyM produces 7-hydroxymethyl derivatives from glucose, though titers remain low (∼150 mg/L) [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1